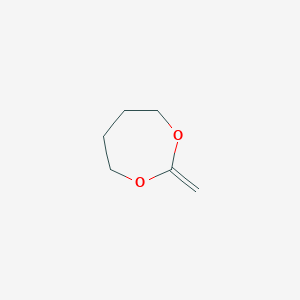

2-Methylene-1,3-dioxepane

描述

Contextualizing Degradable Polymers in Modern Materials Research

The accumulation of non-biodegradable plastic waste in terrestrial and marine ecosystems presents a critical global challenge. lidsen.comgsconlinepress.com In response, the scientific community has intensified efforts to design and synthesize degradable polymers. These materials are engineered to decompose through biological or chemical processes, breaking down into simpler, non-toxic compounds like carbon dioxide, water, and biomass. lidsen.com The advantages of biodegradable polymers extend beyond waste reduction; they are often derived from renewable resources such as starch and cellulose (B213188), further enhancing their environmental credentials. almondcow.comdpi.com

The applications for degradable polymers are vast and varied, ranging from single-use packaging and agricultural films to advanced biomedical devices like drug delivery systems and tissue engineering scaffolds. numberanalytics.comnih.gov In the biomedical field, the ability of a polymer to degrade in a controlled manner within the body is particularly valuable. numberanalytics.com However, the widespread adoption of biodegradable polymers is not without its challenges. Researchers are actively working to improve their mechanical properties, optimize their degradation rates for specific applications, and ensure their cost-effectiveness compared to traditional plastics. mdpi.comunistra.fr

Significance of Cyclic Ketene (B1206846) Acetals (CKAs) as Monomers for Backbone-Degradable Polymers

A significant breakthrough in the synthesis of degradable polymers came with the use of cyclic ketene acetals (CKAs) as monomers. mdpi.comisef.net CKAs are a class of cyclic organic compounds that can undergo a unique type of polymerization known as radical ring-opening polymerization (rROP). mdpi.comrsc.org This process is particularly valuable because it allows for the introduction of heteroatoms, such as oxygen in the form of ester linkages, directly into the polymer backbone. chemistryviews.orgbohrium.com

The presence of these ester groups is crucial for degradability. isef.netnih.gov Unlike the strong carbon-carbon bonds that form the backbone of conventional vinyl polymers, ester bonds are susceptible to hydrolysis, meaning they can be broken down by water, often accelerated by acidic, basic, or enzymatic conditions. chemistryviews.orgnih.gov By copolymerizing CKAs with traditional vinyl monomers, it is possible to create polymers that retain the desirable properties of the vinyl component while gaining the advantage of a degradable backbone. mdpi.commdpi.com This approach opens up pathways to create a wide range of functional and degradable materials. bohrium.com

Overview of 2-Methylene-1,3-dioxepane (MDO) as a Key Seven-Membered CKA

Among the various CKAs, this compound (MDO) has emerged as a particularly important seven-membered cyclic ketene acetal (B89532). mdpi.comchemicalbook.com Its structure, featuring a seven-membered ring, allows it to undergo nearly complete ring-opening during polymerization, leading to the formation of a linear polyester (B1180765) structure that is analogous to poly(ε-caprolactone) (PCL), a well-known biodegradable polymer. mdpi.comchemicalbook.comrsc.org

The radical ring-opening polymerization of MDO offers a distinct synthetic route to PCL-like materials, producing polymers with unique characteristics. chemicalbook.com For instance, PCL synthesized via rROP of MDO is typically amorphous, in contrast to the semi-crystalline nature of PCL produced by traditional metal-catalyzed ring-opening polymerization. chemicalbook.comrsc.org This difference in crystallinity can influence the material's physical and mechanical properties. Furthermore, MDO can be readily copolymerized with a variety of vinyl monomers, enabling the creation of copolymers with tunable properties and tailored degradation profiles. cmu.edursc.org

Table 1: Properties of this compound (MDO)

| Property | Value |

|---|---|

| Chemical Formula | C6H10O2 |

| Molar Mass | 114.14 g/mol smolecule.com |

| Appearance | Colorless to light yellow clear liquid tcichemicals.com |

| Density | ~0.97 g/cm³ chemicalbook.com |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C chemicalbook.com |

Historical Development and Foundational Studies of MDO Polymerization

The pioneering work on the radical ring-opening polymerization of CKAs, including MDO, was conducted by the research group of William J. Bailey in the early 1980s. mdpi.comnih.gov Their foundational studies demonstrated that MDO could be homopolymerized and copolymerized with various vinyl monomers, such as styrene (B11656), using free-radical initiators. mdpi.comnih.gov A significant early finding was the equimolar copolymerization of MDO with styrene in 1982, which resulted in a degradable copolymer containing 23.4 mol% of MDO units. nih.gov

These initial investigations laid the groundwork for decades of subsequent research into MDO and other CKAs. bohrium.com Early studies focused on understanding the polymerization mechanism and the factors influencing the degree of ring-opening versus vinyl addition. chemrxiv.orgacs.org It was established that the reaction conditions, particularly temperature, play a crucial role in determining the final polymer structure. chemrxiv.org Over the years, research has expanded to include controlled radical polymerization techniques, such as reversible addition-fragmentation chain-transfer (RAFT) polymerization, to synthesize well-defined MDO-containing polymers with controlled molecular weights and architectures. nih.govrsc.org These advancements have significantly broadened the scope of applications for MDO-based degradable polymers.

Table 2: Early Studies on MDO Copolymerization

| Comonomer | MDO Incorporation (mol%) | Year | Reference |

|---|---|---|---|

| Styrene | 23.4 | 1982 | nih.gov |

| Methyl Methacrylate (B99206) | - | 1998 | cmu.edu |

| Vinyl Acetate (B1210297) | - | 2015 | rsc.org |

Structure

3D Structure

属性

IUPAC Name |

2-methylidene-1,3-dioxepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-6-7-4-2-3-5-8-6/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVUFZLGLMCACRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1OCCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

83952-55-0 | |

| Record name | 1,3-Dioxepane, 2-methylene-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83952-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60275616 | |

| Record name | 2-METHYLENE-1,3-DIOXEPANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60275616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69814-56-8 | |

| Record name | 2-METHYLENE-1,3-DIOXEPANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60275616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylene-1,3-dioxepane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methylene 1,3 Dioxepane and Its Derivatives

Synthesis of 2-Methylene-1,3-dioxepane (MDO)

Several strategies have been established for the synthesis of MDO, with some of the most prominent methods detailed below.

Reaction of Ketene (B1206846) with 1,3-Propanediol (B51772)

The reaction involving ketene and 1,3-propanediol under acidic conditions represents one of the synthetic pathways to this compound. smolecule.com This method is a direct approach to forming the seven-membered dioxepane ring structure.

Ring-Opening Polymerization of Cyclic Acetals as a Synthetic Route

The synthesis of MDO can also be achieved through the polymerization of cyclic ketene acetals. smolecule.com This approach is foundational to producing polymers with ester linkages in their backbone, which imparts degradability. mdpi.comnih.gov The radical ring-opening polymerization of MDO is a well-studied process that yields a polyester (B1180765) analogous to polycaprolactone (B3415563). mdpi.com

Two-Step Synthesis via 2-Bromomethyl-1,3-dioxepane

A common and effective method for synthesizing MDO is a two-step process that proceeds through a 2-bromomethyl-1,3-dioxepane intermediate. cmu.eduacs.org This process involves the initial reaction of a bromoacetaldehyde (B98955) acetal (B89532) with 1,4-butanediol (B3395766). cmu.eduacs.orggoogle.comgoogle.com

In the first step, bromoacetaldehyde diethyl acetal is reacted with butane-1,4-diol in the presence of an acid catalyst, such as p-toluenesulfonic acid, and a polymerization inhibitor like hydroquinone. cmu.eduacs.org The reaction is typically carried out in a solvent like cyclohexane (B81311) under reflux, with the removal of ethanol (B145695) as the reaction progresses. cmu.eduacs.org The resulting intermediate, 2-bromomethyl-1,3-dioxepane (BMDO), is then isolated via vacuum distillation. cmu.eduacs.org

The second step involves the dehydrobromination of BMDO to form the exocyclic double bond of MDO. This is achieved by treating BMDO with a strong base, such as potassium hydroxide, in the presence of a phase transfer catalyst like tetrabutylammonium (B224687) bromide. cmu.edu The MDO product is subsequently distilled from the reaction mixture. cmu.edu An alternative approach utilizes chloroacetaldehyde (B151913) dimethyl acetal and 1,4-butanediol for this two-step synthesis. google.comgoogle.com

Synthesis of MDO Derivatives (e.g., 2-Methylene-4-methyl-1,3-dioxepane)

The synthesis of MDO derivatives allows for the tuning of polymer properties. A notable example is 2-methylene-4-methyl-1,3-dioxepane (MMD), which is synthesized from 1,4-pentanediol, a biomass-derived material. tandfonline.com The introduction of a methyl group at the 4-position of the dioxepane ring influences the polymerization behavior and the properties of the resulting polymer. tandfonline.comresearchgate.netrsc.org The synthesis of MMD has been reported as a new synthetic route for cyclic ketene acetals. rsc.orgrsc.org This derivative undergoes free-radical ring-opening polymerization, introducing an ester group into the polymer backbone. tandfonline.com

Considerations for Monomer Purity and Handling for Polymerization

The purity of the MDO monomer is crucial for successful polymerization and for obtaining polymers with the desired properties. Impurities can significantly affect the polymerization kinetics and the final polymer characteristics.

One of the challenges in the two-step synthesis of MDO is the removal of the 2-bromomethyl-1,3-dioxepane (BMDO) intermediate from the final product. cmu.edu Standard distillation may not completely remove this contaminant. For certain polymerization experiments, such as those involving pulsed-laser polymerization (PLP), even small amounts of BMDO can interfere with the results, necessitating a correction in the monomer concentration. cmu.edu For more sensitive applications, double distillation of the MDO monomer can achieve a purity of 99%. cmu.edu

For handling and storage, MDO is typically kept under an inert gas to prevent degradation. smolecule.com It is also recommended to store it in a well-ventilated place, away from heat and ignition sources. tcichemicals.com Proper protective equipment, including gloves and eye protection, should be used when handling the compound. tcichemicals.com

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| This compound (MDO) | C₆H₁₀O₂ | 114.14 | 69814-56-8 |

| 1,3-Propanediol | C₃H₈O₂ | 76.09 | 504-63-2 |

| 2-Bromomethyl-1,3-dioxepane (BMDO) | C₆H₁₁BrO₂ | 195.05 | Not Available |

| Bromoacetaldehyde diethyl acetal | C₆H₁₃BrO₂ | 197.07 | 2032-35-1 |

| 1,4-Butanediol | C₄H₁₀O₂ | 90.12 | 110-63-4 |

| p-Toluenesulfonic acid | C₇H₈O₃S | 172.20 | 104-15-4 |

| Hydroquinone | C₆H₆O₂ | 110.11 | 123-31-9 |

| Potassium hydroxide | KOH | 56.11 | 1310-58-3 |

| Tetrabutylammonium bromide | C₁₆H₃₆BrN | 322.37 | 1643-19-2 |

| Chloroacetaldehyde dimethyl acetal | C₄H₉ClO₂ | 124.57 | 97-97-2 |

| 2-Methylene-4-methyl-1,3-dioxepane (MMD) | C₇H₁₂O₂ | 128.17 | Not Available |

| 1,4-Pentanediol | C₅H₁₂O₂ | 104.15 | 626-94-8 |

| Polycaprolactone | (C₆H₁₀O₂)n | Varies | 24980-41-4 |

| Cyclohexane | C₆H₁₂ | 84.16 | 110-82-7 |

| Ethanol | C₂H₆O | 46.07 | 64-17-5 |

Polymerization Mechanisms and Kinetic Studies of 2 Methylene 1,3 Dioxepane

Radical Ring-Opening Polymerization (rROP) of MDO

The radical polymerization of MDO, a cyclic ketene (B1206846) acetal (B89532), proceeds via a distinctive ring-opening mechanism that sets it apart from conventional vinyl monomers. nih.govchinesechemsoc.org This process is initiated by a radical species attacking the exocyclic double bond of the MDO monomer. nih.govchinesechemsoc.org

Mechanism of Ring Opening and Ester Linkage Formation

The radical ring-opening polymerization of MDO is initiated by the addition of a radical to the carbon-carbon double bond. This step leads to the formation of an intermediate radical. Subsequently, this intermediate undergoes β-scission, a ring-opening process, which results in the formation of a more stable ester linkage within the polymer backbone and regenerates a radical that can propagate the polymerization. chinesechemsoc.orgresearchgate.net The driving force for this ring-opening is the formation of the thermodynamically stable ester group. chinesechemsoc.org Spectroscopic analyses, including 1H and 13C NMR, have been instrumental in elucidating the chemical structure of the resulting polymer and confirming the ring-opening mechanism. acs.org Studies have shown that the polymerization of MDO can proceed with 100% ring-opening, leading to the formation of poly(ε-caprolactone)-like structures. acs.orgcmu.edu

Competition between Ring-Opening and Ring-Retaining Pathways

During the radical polymerization of cyclic ketene acetals like MDO, a competition exists between the desired ring-opening pathway and a ring-retaining pathway. rsc.orgnih.govacs.org The ring-retaining pathway, which involves a 1,2-addition across the exocyclic double bond, leads to the formation of a polyacetal structure without the desired ester linkages. chinesechemsoc.org However, for the seven-membered MDO ring, the ring-opening pathway is highly favored. rsc.orgchinesechemsoc.org The extent of ring-opening is influenced by factors such as the ring size and any substituents present on the ring. acs.org For MDO, the seven-membered ring structure promotes nearly complete ring-opening under various polymerization conditions. rsc.orgchinesechemsoc.org

Influence of Monomer Structure on Ring-Opening Efficiency

The structure of the cyclic ketene acetal monomer plays a crucial role in determining the efficiency of the ring-opening process. The ring size is a primary determinant; for instance, the seven-membered ring of MDO leads to nearly quantitative ring-opening. acs.org In contrast, smaller five- and six-membered ring analogues often exhibit a greater degree of the competing ring-retaining polymerization. chinesechemsoc.org

The presence of substituents on the ring can also affect the polymerization behavior. For example, 2-Methylene-4-methyl-1,3-dioxepane (Me-MDO), a derivative of MDO, also undergoes radical ring-opening polymerization. However, the methyl substituent in Me-MDO leads to a less branched polymer structure compared to poly(2-methylene-1,3-dioxepane) (PMDO) due to the formation of a more stabilized secondary radical, which reduces the likelihood of intramolecular hydrogen atom transfer (back-biting) reactions. rsc.org

Homopolymerization of MDO to Poly(ε-caprolactone)-like Structures

The homopolymerization of MDO via a radical mechanism yields a polyester (B1180765) with a chemical structure similar to poly(ε-caprolactone) (PCL), a well-known biodegradable polymer. rsc.orgacs.orgresearchgate.net This was first reported by Bailey and his group, who demonstrated that MDO could be polymerized using radical initiators to produce a PCL-like polymer through a quantitative ring-opening process. nih.govmdpi.com The resulting polymer, PMDO, has been characterized extensively and its structure confirmed to be analogous to PCL. acs.org However, detailed analysis has revealed that PMDO can exhibit branching due to intramolecular hydrogen atom transfer reactions, a feature not typically observed in PCL synthesized by other methods. rsc.org

Kinetics of MDO Polymerization

Understanding the kinetics of MDO polymerization is essential for controlling the polymer structure and properties. Various techniques have been employed to determine the kinetic parameters of MDO polymerization.

Determination of Propagation Rate Coefficients (e.g., via Pulsed-Laser Polymerization)

Pulsed-laser polymerization (PLP) coupled with size-exclusion chromatography (SEC) is a powerful technique for the direct determination of propagation rate coefficients (kp) in free-radical polymerization. cmu.educmu.edu This method has been applied to the copolymerization of MDO with other vinyl monomers, such as methyl methacrylate (B99206) (MMA). cmu.eduacs.org

In studies of the copolymerization of MDO and MMA at 40 °C, PLP experiments were used to determine the average propagation rate coefficients, , across a range of monomer feed compositions. cmu.eduacs.org However, obtaining a homopolymerization propagation rate coefficient for MDO via PLP has proven challenging due to high rates of chain transfer to both the monomer and the polymer. cmu.eduacs.org Despite these challenges, it has been estimated that the homopropagation rate coefficient of MDO at 40 °C is approximately 40 dm³ mol⁻¹ s⁻¹. cmu.edu

The following table summarizes the reactivity ratios for the copolymerization of MDO and MMA at 40°C, as determined from copolymer compositional analyses. cmu.eduacs.org

| Monomer | Reactivity Ratio (r) |

| MDO | 0.057 |

| MMA | 34.12 |

| Data from pulsed-laser polymerization experiments at 40 °C. cmu.eduacs.org |

This interactive table allows for the comparison of the reactivity ratios, indicating that the MMA radical is much more likely to add to another MMA monomer than to an MDO monomer.

Further kinetic studies have also investigated the terpolymerization of MDO with butyl acrylate (B77674) (BA) and vinyl acetate (B1210297) (VAc) to develop biodegradable pressure-sensitive adhesives. The ternary reactivity ratios were estimated using the error-in-variables model (EVM), highlighting the complex kinetic interactions in multi-component systems. mdpi.com

| Monomer System (1/2/3) | Reactivity Ratio | Value |

| BA / MDO | r₁₂ | 0.417 |

| MDO / BA | r₂₁ | 0.071 |

| BA / VAc | r₁₃ | 4.459 |

| VAc / BA | r₃₁ | 0.198 |

| MDO / VAc | r₂₃ | 0.260 |

| VAc / MDO | r₃₂ | 55.339 |

| Ternary reactivity ratios for the Butyl Acrylate (BA), this compound (MDO), and Vinyl Acetate (VAc) system at 50 °C. mdpi.com |

This table presents the complex reactivity relationships in a three-component polymerization system involving MDO.

Analysis of Chain Transfer to Monomer and Polymer

Chain transfer reactions are significant events in the polymerization of MDO, influencing the molecular weight of the resulting polymer. Experimental studies using the chain length distribution (CLD) method have been conducted to quantify these processes.

In the homopolymerization of MDO at 40 °C, the chain transfer to monomer constant (C_M_) was determined to be 1.7 × 10⁻². cmu.edu This relatively high value places an intrinsic limit on the maximum achievable molecular weight of the polymer. cmu.edu The determination of this constant is complicated by the concurrent and significant occurrence of chain transfer to the polymer. cmu.eduacs.org These high rates of chain transfer to both the monomer and the polymer have been shown to compromise certain kinetic analysis techniques, such as pulsed-laser polymerization (PLP) experiments for MDO homopolymerization. cmu.eduacs.org Additionally, intramolecular hydrogen atom transfer, or backbiting, reactions contribute to the formation of branched structures in poly(this compound) (PMDO). researchgate.net

Impact of Reaction Conditions on Polymerization Kinetics

The kinetics of MDO polymerization are highly sensitive to reaction conditions such as temperature, initiator concentration, and monomer feed ratios. In reversible addition-fragmentation chain transfer (RAFT) polymerization using Azodiisobutyronitrile (AIBN) as an initiator at 60 °C, the molar ratio of monomer to the RAFT agent significantly affects polymer conversion and molecular weight. nih.gov

For instance, in the terpolymerization of butyl acrylate (BA), MDO, and vinyl acetate (VAc) at 50 °C, the monomer feed composition is critical for controlling the polymer's final properties. mdpi.com The reactivity ratios for this ternary system were estimated as r_BA/MDO_ = 0.417, r_MDO/BA_ = 0.071, r_BA/VAc_ = 4.459, r_VAc/BA_ = 0.198, r_MDO/VAc_ = 0.260, and r_VAc/MDO_ = 55.339, highlighting the complex kinetic relationships that govern monomer incorporation. mdpi.com

When polymerization is conducted in aqueous systems, such as emulsion polymerization, the hydrolysis of the MDO monomer presents a significant challenge. acs.org To achieve high conversion and minimize monomer hydrolysis, optimized conditions are necessary, including the use of relatively low temperatures and a mildly alkaline pH. acs.org

Below is a table detailing the effect of the initial molar ratio of MDO to the RAFT agent on the polymerization process.

| Entry | [MDO]₀:[ECTVP]₀:[AIBN]₀ | Conversion (%) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) |

| 1 | 25:1:0.2 | 87 | 3100 | 1.55 |

| 2 | 50:1:0.2 | 81 | 5200 | 1.63 |

| 3 | 100:1:0.2 | 75 | 7000 | 1.85 |

| 4 | 200:1:0.2 | 64 | 11100 | 2.15 |

| Table based on data from the RAFT polymerization of MDO in the presence of vinyl 2-[(ethoxycarbonothioyl) sulfanyl] propanoate (ECTVP) as the RAFT agent and AIBN as the initiator at 60°C for 96 hours. nih.gov |

Polymerization Initiator Systems

The choice of initiator is crucial for controlling the polymerization of MDO. Both thermally activated and photoinitiated systems have been successfully employed.

Free Radical Initiators (e.g., Azodiisobutyronitrile, Di-t-butyl Peroxide)

Conventional free radical initiators are widely used to polymerize MDO. Azodiisobutyronitrile (AIBN) has been effectively used as an initiator for the homopolymerization and copolymerization of MDO at temperatures around 60-70 °C. nih.govresearchgate.net Di-t-butyl peroxide is another common choice, particularly for polymerizations conducted at higher temperatures, such as 120 °C, where it has been used to achieve quantitative ring-opening in copolymerizations with various vinyl monomers. psu.edu

Photoinitiated Polymerization

Photoinitiated polymerization offers an alternative route that can often be performed at room temperature. MDO can undergo complete ring-opening polymerization through light initiation in the presence of suitable photoinitiators like 2-ethylanthraquinone (B47962) or benzoin (B196080) isopropyl ester. google.comgoogle.com More advanced systems, such as photo-induced cobalt-mediated radical polymerization, have also been developed. rsc.org In one such system, a degradable copolymer of MDO and vinyl acetate was synthesized at 30 °C under UV irradiation using (2,4,6-trimethylbenzoyl)diphenylphosphine oxide as the photoinitiator. rsc.org Spectroscopic analysis confirmed that the polymers produced via photoinitiation are structurally identical to those from radical polymerization. researchgate.net

Branched Polymer Architectures from MDO Polymerization

The polymerization of MDO can be tailored to produce polymers with complex, non-linear architectures, including branched and hyperbranched structures.

Formation of Hyperbranched Polycaprolactone (B3415563) Structures

Hyperbranched polycaprolactone-like structures can be synthesized in a one-pot process through the self-condensed vinyl polymerization (SCVP) of MDO. mdpi.comresearchgate.net This is achieved by using a specific type of RAFT agent, known as an "inimer" (initiator-monomer), such as vinyl 2-[(ethoxycarbonothioyl) sulfanyl] propanoate (ECTVP), which contains a polymerizable double bond. nih.govmdpi.com During the polymerization, the RAFT agent is incorporated into the growing polymer chains, introducing new branching points. mdpi.com The degree of branching in the final hyperbranched polymer can be controlled by adjusting the molar ratio of MDO to the RAFT agent. nih.govnih.gov As the number of branches increases, the degree of crystallinity in the resulting polymer tends to decrease. nih.govnih.gov

The table below illustrates how varying the molar ratio of MDO to the ECTVP inimer affects the characteristics of the resulting hyperbranched polycaprolactone.

| Entry | [MDO]₀:[ECTVP]₀:[AIBN]₀ | Mₙ ( g/mol ) | Degree of Branching (DB) | g' |

| 1 | 25:1:0.2 | 3100 | 0.08 | 0.92 |

| 2 | 50:1:0.2 | 5200 | 0.05 | 0.85 |

| 3 | 100:1:0.2 | 7000 | 0.03 | 0.76 |

| 4 | 200:1:0.2 | 11100 | 0.02 | 0.68 |

| Table based on data from the hyperbranched polymerization of MDO at 60°C. The g' value, the ratio of the intrinsic viscosity of the branched polymer to its linear analog, indicates the degree of branching. nih.gov |

Role of Intramolecular Hydrogen Atom Transfer (Back-Biting) in Branching

The radical ring-opening polymerization (rROP) of this compound (MDO) produces a polymer, poly(this compound) (PMDO), that is structurally analogous to poly(ε-caprolactone) (PCL). researchgate.netrsc.org However, a significant distinction arises from the polymerization mechanism; the free-radical process in MDO polymerization is susceptible to intramolecular hydrogen atom transfer, a phenomenon commonly known as "back-biting". researchgate.netrsc.org This reaction is a key factor responsible for the formation of branched polymer structures, which in turn influences the material's properties, such as its crystallinity. researchgate.netrsc.orgacs.org

The high reactivity of the propagating primary radical formed during MDO polymerization makes it prone to abstract a hydrogen atom from its own polymer chain. rsc.orga-star.edu.sg This back-biting can occur via two primary pathways:

1,7-Hydrogen Transfer: This is a transfer of a hydrogen atom from the carbon alpha to the carbonyl group of an ester unit within the chain to the active radical end. This process results in the formation of a more stable tertiary radical. a-star.edu.sg

1,4-Hydrogen Transfer: This pathway involves the abstraction of a hydrogen atom from a different position on the polymer backbone. a-star.edu.sgpsu.edu

Propagation from these newly formed, more stable mid-chain radicals leads to the creation of short-chain and long-chain branches along the polyester backbone. acs.orga-star.edu.sg The presence of these branches disrupts the polymer chain regularity, which is often cited as the reason for the reduced or absent semicrystallinity in PMDO compared to the highly crystalline linear PCL. rsc.orgacs.org The degree of branching in PMDO has been observed to increase with higher monomer conversion. rsc.org

Evidence for branching is found in the nuclear magnetic resonance (NMR) spectra of PMDO, which show additional peaks that are not present in the spectrum of linear PCL. rsc.orgpsu.edu These signals are attributed to the different chemical environments of protons and carbons at and near the branch points. acs.orgpsu.edu The extent of branching can be influenced by the monomer structure; for instance, substituting the MDO ring, as in 2-methylene-4-methyl-1,3-dioxepane (Me-MDO), can reduce the back-biting reaction due to the formation of a more stabilized secondary radical, leading to a less branched polymer. rsc.org

Controlled Radical Polymerization of MDO

To gain better control over the polymer architecture, including molecular weight and dispersity, controlled radical polymerization (CRP) techniques have been applied to the polymerization of MDO. nih.gov These methods aim to minimize irreversible termination and chain transfer reactions, allowing for the synthesis of well-defined polymers.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CRP method that has been successfully employed for the radical ring-opening polymerization of MDO. nih.govmdpi.com This technique allows for the synthesis of polyesters with controlled molecular weights and architectures, including hyperbranched structures. nih.govmdpi.com

In one study, the RAFT/MADIX (macromolecular design via interchange of xanthates) polymerization of MDO was investigated using a p-methoxyphenyl xanthate as a chain transfer agent (CTA). rsc.org The process demonstrated that control over the polymerization could be maintained to achieve polymers with molecular weights (Mn) up to 8.5 kDa and dispersities (Đ) below 2. rsc.org

Another approach utilized a polymerizable chain transfer agent, vinyl 2-[(ethoxycarbonothioyl) sulfanyl] propanoate (ECTVP), in a process known as self-condensed vinyl polymerization (SCVP) via RAFT to create hyperbranched polycaprolactone from MDO. mdpi.comresearchgate.net The polymerization, initiated by azodiisobutyronitrile (AIBN) at 60°C, exhibited characteristics of a living polymerization, such as a linear increase in molecular weight with monomer conversion. mdpi.comsigmaaldrich.com The degree of branching could be tuned by adjusting the monomer-to-CTA ratio, which in turn affected the polymer's crystallinity and degradation rate. mdpi.comresearchgate.net

Table 1: RAFT Polymerization of MDO to Synthesize Hyperbranched Polycaprolactone mdpi.com Initiator: AIBN, Temperature: 60°C, Time: 96 h

| Entry | Molar Ratio ([MDO]₀:[ECTVP]₀:[AIBN]₀) | Conversion (%) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) |

| 1 | 20:1:0.2 | 70 | 3800 | 1.62 |

| 2 | 50:1:0.2 | 65 | 7000 | 1.85 |

| 3 | 100:1:0.2 | 60 | 9500 | 2.01 |

This table is interactive. Click on the headers to sort the data.

Cobalt-Mediated Radical Polymerization

Cobalt-mediated radical polymerization (CMRP) is another effective technique for controlling the polymerization of MDO. nih.govrsc.org This method utilizes a cobalt complex, such as cobalt(II) acetylacetonate (B107027) (Co(acac)₂), as a mediating agent to reversibly deactivate the growing polymer chains, leading to a controlled polymerization process. rsc.org

CMRP has been successfully applied to the synthesis of degradable copolymers of MDO and vinyl acetate (VAc). rsc.org In a photo-induced CMRP process conducted at 30°C under UV irradiation, Co(acac)₂ was used as the regulating agent. The polymerization exhibited living characteristics, including a pseudo-linear kinetic profile, an increase in copolymer molecular weight with conversion, and narrow molecular weight distributions. rsc.org

Furthermore, CMRP has been employed in the terpolymerization of MDO with ethylene (B1197577) and carbon monoxide. uni-konstanz.deacs.orgnih.gov This organometallic-mediated approach yields polyethylenes containing both in-chain ester groups from the ring-opening of MDO and keto groups from the incorporation of carbon monoxide. uni-konstanz.deacs.org The presence of carbon monoxide was found to enhance the controlled character of the polymerization compared to ethylene homopolymerization. uni-konstanz.deacs.orgnih.gov

Copolymerization Strategies and Resulting Polymer Architectures with 2 Methylene 1,3 Dioxepane

Aqueous Emulsion Copolymerization of MDO

Aqueous emulsion polymerization is an industrially relevant process for producing waterborne polymers, but its application to MDO is challenging due to the monomer's sensitivity to hydrolysis. researchgate.netacs.orgehu.eus Despite this, successful emulsion copolymerizations of MDO with various vinyl monomers, including vinyl acetate (B1210297) and acrylates, have been reported. acs.orgehu.eus

The key to successful polymerization is to find conditions where the rate of MDO incorporation into the polymer chain outcompetes its rate of hydrolysis. ehu.eus Critical parameters include:

pH: A mildly basic or alkaline medium (pH ~8 or higher) is essential, as it significantly slows the rate of MDO hydrolysis compared to acidic conditions. researchgate.netacs.orgrsc.org

Temperature: Lower reaction temperatures (e.g., 20–40°C) are favored to further minimize hydrolysis. researchgate.netehu.eus

Process Conditions: Semibatch processes with controlled monomer feeding rates and conditions that ensure high instantaneous monomer conversion can lead to high MDO incorporation. acs.orgehu.eus

Under optimized conditions, robust MDO incorporations of approximately 90% have been achieved in copolymerizations with vinyl acetate. acs.org However, the outcome can be highly system-dependent. In one study involving acrylate (B77674) comonomers at 20°C, MDO was found to incorporate in its ring-retained (acetal) form rather than undergoing the desired ring-opening to form ester linkages. ehu.eus This highlights the delicate balance of reaction parameters required to control the polymer architecture in aqueous systems. researchgate.net

Challenges of MDO Hydrolysis in Aqueous Media

The primary obstacle in the aqueous polymerization of MDO is its susceptibility to hydrolysis. acs.org In the presence of water, MDO can readily hydrolyze, competing with the desired polymerization reaction. acs.orgresearchgate.net This hydrolytic instability is a significant bottleneck for producing biodegradable primary dispersions. acs.org The hydrolysis of MDO can proceed through different mechanisms depending on the pH of the medium. uni-bayreuth.de This reaction not only consumes the monomer, preventing its incorporation into the polymer chain, but can also lead to the formation of byproducts like 4-hydroxy-1-butylacetate (4-HBA) and other co-hydrolysis products that may introduce an autocatalytic effect. acs.org The high water sensitivity of cyclic ketene (B1206846) acetals like MDO makes their polymerization in waterborne systems particularly challenging. researchgate.net Some studies have reported that even under optimized conditions, a significant portion of MDO is lost to hydrolysis during emulsion polymerization, resulting in low incorporation into the final copolymer. nih.gov

Strategies for Minimizing Hydrolysis (e.g., pH, Temperature, Radical Flux)

To overcome the challenge of hydrolysis, researchers have investigated several strategies to create a "sweet spot" for MDO emulsion polymerization. acs.org Key parameters that can be controlled include pH, temperature, and radical flux. acs.org

pH Control: The rate of MDO hydrolysis is highly dependent on pH. acs.orguni-bayreuth.de Mildly alkaline conditions (e.g., pH 8) have been shown to significantly slow down the hydrolysis kinetics compared to neutral or acidic environments. researchgate.netresearchgate.net However, a careful balance must be struck, as highly alkaline conditions can promote the hydrolysis of comonomers like vinyl acetate (VAc). researchgate.netresearchgate.net

Temperature: Lowering the reaction temperature is another critical factor in mitigating MDO hydrolysis. researchgate.netresearchgate.net Polymerizations conducted at lower temperatures, for instance 40 °C, have demonstrated reduced MDO loss. researchgate.net

Radical Flux: A consistent and high radical flux can favor the polymerization reaction over hydrolysis. acs.org High instantaneous conversions of the comonomers also help to ensure that MDO is incorporated into the polymer backbone before it can be hydrolyzed. researchgate.net

Semi-Batch Processes: There is evidence that semi-batch emulsion polymerization can reduce MDO hydrolysis by minimizing the contact time between MDO and water. researchgate.netresearchgate.net

Recent studies have shown that by carefully controlling these conditions—specifically, low temperatures, mildly alkaline pH, and high instantaneous conversions—it is possible to achieve robust MDO incorporations of up to 90%. acs.orgresearchgate.net

Control of MDO Incorporation and Polymerization Efficiency in Emulsion Systems

Achieving a uniform distribution of MDO within the polymer backbone is crucial for producing a truly degradable polymer. researchgate.netresearchgate.net The reactivity ratios between MDO and common comonomers like styrene (B11656), vinyl acetate, and methyl methacrylate (B99206) can make it challenging to obtain homogeneous copolymers, especially when the homopolymerization of the comonomer is much faster. nih.gov

In terpolymer systems, such as those involving butyl acrylate (BA), MDO, and vinyl acetate (VAc), the unique reactivity ratios of each monomer pair influence their incorporation into the polymer chain. researchgate.netmdpi.com Kinetic modeling and careful selection of reaction conditions are essential to control the terpolymer composition. researchgate.net For instance, in a BA/MDO/VAc system, while BA and VAc have their own tendencies for homo- and cross-propagation, the presence of MDO adds another layer of complexity. mdpi.com

Despite conflicting reports in the literature, recent work has demonstrated that with judicious choices of comonomers, processing methods, and reaction conditions, it is possible to produce emulsion copolymers of MDO with high levels of backbone ester incorporation. nih.govacs.orgdigitellinc.com

Novel Copolymerization Techniques and Architectures

Beyond traditional emulsion polymerization, researchers are exploring innovative techniques to synthesize MDO-containing copolymers with unique properties and architectures.

Chemical Vapor Deposition (CVD) Copolymerization for Backbone-Degradable Films

Chemical Vapor Deposition (CVD) polymerization offers a solvent-free method for creating thin polymer films on various substrates. nih.govwiley-vch.de This technique has been successfully adapted to produce backbone-degradable polymers for the first time by co-polymerizing [2.2]para-cyclophanes with cyclic ketene acetals like 5,6-benzo-2-methylene-1,3-dioxepane (BMDO), a derivative of MDO. nih.govnih.gov

In this process, the monomers are vaporized, activated at high temperatures, and then deposited onto a surface where they polymerize. medicaldesignandoutsourcing.com The inclusion of the cyclic ketene acetal (B89532) results in the formation of ester bonds within the typically all-carbon backbone of the poly(p-xylylene) film. nih.govmedicaldesignandoutsourcing.com These ester linkages render the resulting polymer film hydrolytically degradable. nih.gov

The degradation kinetics of these films can be tailored by adjusting the ratio of the ketene acetal to the [2.2]para-cyclophane and by altering the hydrophobicity of the film. nih.govmedicaldesignandoutsourcing.com More polar side chains can increase the hydrophilicity of the polymer, allowing for easier water penetration and thus accelerating degradation. medicaldesignandoutsourcing.com This approach provides access to a wide range of reactive and degradable polymer coatings with potential applications in biomedical devices and regenerative medicine. nih.gov

| Parameter | Effect on Degradation | Reference |

| Ratio of Ketene Acetal | Higher ratio leads to more ester linkages, potentially increasing degradation rate. | nih.gov |

| Hydrophobicity of Film | Less hydrophobic (more polar side chains) films degrade faster due to easier water penetration. | nih.govmedicaldesignandoutsourcing.com |

Synthesis of Stimuli-Responsive Copolymers

The incorporation of MDO into copolymers can also be used to create materials that respond to external stimuli, such as temperature. By copolymerizing MDO with hydroxy-functional vinyl ethers like 2-hydroxyethyl vinyl ether (HEVE) or di(ethylene glycol) vinyl ether (DEGV), researchers have synthesized copolymers that exhibit lower critical solution temperature (LCST)-type thermoresponsive behavior in aqueous solutions. rsc.org

The balance between the hydrophilic vinyl ether units and the hydrophobic MDO units is key to achieving this behavior. rsc.org For example, poly(HEVE-co-MDO) and poly(DEGV-co-MDO) copolymers show LCST behavior within specific MDO composition ranges. rsc.org The thermoresponsive properties, such as the cloud point temperature, can be tuned by controlling the molar mass of the copolymers, which can be achieved through techniques like RAFT polymerization. rsc.org These stimuli-responsive and degradable copolymers have potential applications in fields like nanomedicine, including drug and gene delivery systems. rsc.orgresearchgate.net

| Copolymer System | MDO Content for LCST Behavior | Observed Behavior | Reference |

| Poly(HEVE-co-MDO) | 23–28 mol% | LCST-type thermoresponsiveness | rsc.org |

| Poly(DEGV-co-MDO) | 35–37 mol% | LCST-type thermoresponsiveness, coacervate formation | rsc.org |

Structural Characterization and Macro/molecular Analysis of Mdo Derived Polymers

Spectroscopic Confirmation of Polymer Structure and Composition

Spectroscopic methods are indispensable for elucidating the detailed molecular structure of MDO-derived polymers, confirming the success of the ring-opening polymerization, and quantifying the incorporation of MDO units into copolymers.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural analysis of MDO-based polymers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous confirmation of the polymer backbone structure and the determination of copolymer compositions. nih.govpageplace.de

Following the radical ring-opening polymerization (rROP) of MDO, the characteristic signals of the exocyclic double bond in the monomer disappear, and new signals corresponding to an aliphatic polyester (B1180765), structurally similar to poly(ε-caprolactone), appear. acs.org

¹H NMR: In the ¹H NMR spectrum of a ring-opened MDO polymer, the key signals are those of the methylene protons adjacent to the oxygen atoms of the ester group. These typically appear in distinct regions, allowing for clear identification.

¹³C NMR: The ¹³C NMR spectrum provides complementary information. The disappearance of the sp² carbon signals from the monomer's double bond (typically around 150 ppm for the quaternary carbon and 85 ppm for the CH₂) and the appearance of a carbonyl carbon signal (around 170-175 ppm) are definitive indicators of successful ring-opening polymerization. nih.govlibretexts.org The broader range of chemical shifts in ¹³C NMR often allows for better resolution of signals related to subtle microstructural variations. libretexts.orgnih.gov

| Assignment | Proton/Carbon | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Ester Backbone (-CH₂-CH₂-CH₂-O-C(O)-CH₂-) | -CH₂-O-C(O)- | ~4.1 | ~64 |

| Ester Backbone (-CH₂-CH₂-CH₂-O-C(O)-CH₂-) | -C(O)- | - | ~174 |

| Ester Backbone (-CH₂-CH₂-CH₂-O-C(O)-CH₂-) | -CH₂- | ~1.7 | ~25-29 |

| Ester Backbone (-CH₂-CH₂-CH₂-O-C(O)-CH₂-) | -CH₂- | ~1.4 | ~25-29 |

| Ester Backbone (-CH₂-CH₂-CH₂-O-C(O)-CH₂-) | -C(O)-CH₂- | ~2.3 | ~34 |

For copolymers containing MDO, ¹H NMR spectroscopy is a straightforward and effective method to determine the molar ratio of the different monomer units in the final polymer chain. magritek.com This is achieved by comparing the integration of characteristic peaks unique to each monomer. For instance, in a copolymer of MDO and another vinyl monomer, the integral of the methylene protons next to the ester oxygen in the MDO unit (at ~4.1 ppm) can be compared with a well-resolved signal from the comonomer. researchgate.net

The extent of ring-opening versus vinyl addition can also be assessed. While radical polymerization of MDO predominantly proceeds via ring-opening, a small percentage of vinyl addition (ring retention) can occur. The presence of un-opened MDO rings can be detected in ¹H NMR by the appearance of signals corresponding to the acetal (B89532) protons or in ¹³C NMR by a peak around 100 ppm. nih.gov However, in many reported cases, the ring-opening is found to be essentially 100% complete. cmu.edu

The free-radical polymerization of MDO can lead to branching through intramolecular or intermolecular hydrogen transfer reactions. acs.org These branching points alter the polymer's microstructure and subsequently affect its macroscopic properties. While 1D NMR can suggest the presence of branching, two-dimensional (2D) NMR techniques are often necessary for a more detailed analysis. nih.govresearchgate.net

Techniques such as Heteronuclear Single Quantum Coherence (HSQC), which correlates proton and carbon signals, and Heteronuclear Multiple Bond Correlation (HMBC), which shows correlations between protons and carbons over two or three bonds, are powerful for elucidating complex microstructures. iupac.org These methods can help identify the specific sites of branching, for example, confirming if branching occurs at the α-carbon next to the ester's carbonyl group. acs.org 2D NMR is also instrumental in assigning complex and overlapping signals in the 1D spectra of copolymers, enabling a more precise determination of monomer sequences. researchgate.netsemanticscholar.org

Infrared (IR) spectroscopy is a valuable technique for confirming the functional groups present in the polymer, providing quick and clear evidence of the MDO ring-opening. The key diagnostic feature in the IR spectrum of poly(MDO) is the appearance of a strong absorption band characteristic of the ester carbonyl group (C=O stretch), typically found around 1730 cm⁻¹. nih.gov

Concurrently, the disappearance of absorption bands associated with the C=C double bond of the MDO monomer (usually around 1650-1670 cm⁻¹) confirms that the polymerization has proceeded via the vinyl group. smolecule.com The spectrum also shows characteristic C-H stretching vibrations for aliphatic chains (typically between 2800 and 3000 cm⁻¹) and C-O stretching bands. s-a-s.orgspectroscopyonline.com

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~2800-3000 | C-H Stretch | Aliphatic CH₂ |

| ~1730 | C=O Stretch | Ester |

| ~1170 | C-O Stretch | Ester |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique well-suited for polymer analysis. wpmucdn.com It provides information on the absolute molecular weights of oligomer chains, the mass of the repeating monomer unit, and the structure of end-groups. waters.com

For MDO-derived polymers, MALDI-TOF MS spectra show a distribution of peaks, where each peak corresponds to a specific polymer chain length. The mass difference between adjacent peaks in the main series corresponds to the molar mass of the ring-opened MDO repeating unit (114.14 g/mol ). This provides direct confirmation of the polymer's primary structure. Furthermore, analysis of the absolute mass of the peaks allows for the identification of the initiator fragments and other end-groups on the polymer chains. waters.com This technique is particularly powerful for polymers with a narrow molecular weight distribution (polydispersity <1.2). waters.comfrontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Chromatographic Analysis for Molecular Weight and Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution of polymers. mtoz-biolabs.com The technique separates polymer molecules based on their hydrodynamic size in solution, with larger molecules eluting faster than smaller ones. resolvemass.ca

GPC analysis of MDO-derived polymers yields several important parameters:

Number-average molecular weight (Mₙ): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mₒ): An average that gives more weight to heavier molecules.

Polydispersity Index (PDI) or Dispersity (Đ): The ratio of Mₒ to Mₙ (Đ = Mₒ/Mₙ). It provides a measure of the breadth of the molecular weight distribution. For controlled polymerizations, this value is close to 1.0, while values greater than 1.5 are common for conventional free-radical polymerizations. shimadzu.com

By using a calibration curve created from standards of known molecular weight (e.g., polystyrene), the elution times of the polymer sample can be converted into molecular weight data. mtoz-biolabs.com SEC is routinely used to monitor the progress of MDO polymerizations and to characterize the final products. nih.govacs.org For branched polymers like poly(MDO), coupling SEC with other detectors, such as a viscometer or light scattering detector (multi-detector GPC), can provide more accurate molecular weight information and insights into the polymer architecture. sepscience.com

| Parameter | Description | Typical Value |

|---|---|---|

| Mₙ (g/mol) | Number-Average Molecular Weight | 5,000 - 30,000 |

| Mₒ (g/mol) | Weight-Average Molecular Weight | 7,500 - 50,000 |

| Đ (or PDI) | Dispersity (Mₒ/Mₙ) | 1.2 - 2.5 |

Note: The typical values are illustrative and can vary significantly depending on the specific polymerization conditions (initiator concentration, monomer ratios, temperature, etc.).

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a widely used method for determining the molecular weight averages (such as the number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the molecular weight distribution, or molar mass dispersity (Đ), of polymers. specificpolymers.com This technique separates molecules based on their hydrodynamic volume in solution.

In the study of copolymers of 2-methylene-1,3-dioxepane (MDO) and N-phenyl maleimide (NPM), GPC has been utilized to characterize the resulting polymer structures. Research involving the radical polymerization of MDO and NPM with varying monomer feed ratios at 60°C, initiated by 2,2′-Azobis(isobutyronitrile) (AIBN), provides concrete data on how composition affects molecular weight. The analysis, calibrated with poly(methyl methacrylate) (PMMA) standards, showed that the molar masses of the copolymers ranged from 1.25 × 10⁴ to 2.08 × 10⁴ g/mol , with molar mass dispersity (Đ) values between 1.7 and 2.0. researchgate.net

The data from these experiments demonstrate the ability to control the molecular weight of MDO-NPM copolymers by adjusting the initial monomer concentrations.

Table 1: GPC Analysis of MDO-NPM Copolymers Data sourced from radical polymerization experiments conducted at 60°C. researchgate.net

Interactive data table based on research findings.

| MDO in Feed (mol%) | NPM in Feed (mol%) | Mn (× 10⁴ g/mol ) | Mw (× 10⁴ g/mol ) | Molar Mass Dispersity (Đ) |

| 10 | 90 | 1.25 | 2.13 | 1.7 |

| 30 | 70 | 1.48 | 2.66 | 1.8 |

| 50 | 50 | 1.62 | 3.24 | 2.0 |

| 70 | 30 | 1.83 | 3.48 | 1.9 |

| 90 | 10 | 2.08 | 3.74 | 1.8 |

Thermal Properties Analysis

The thermal properties of polymers, such as the glass transition temperature and crystallinity, are critical for determining their processing conditions and end-use applications. azom.com Differential Scanning Calorimetry is a primary tool for investigating these characteristics.

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) and Crystallinity

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). eag.com

The glass transition temperature (Tg) is a key characteristic of the amorphous regions of a polymer. specialchem.com It represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. protolabs.comfictiv.com For MDO-derived copolymers, which are typically amorphous, the Tg is a critical parameter. The absence of a distinct melting peak in DSC thermograms for these copolymers indicates a lack of significant crystallinity.

Studies on the copolymerization of MDO with different comonomers have shown that the Tg can be tailored by altering the copolymer composition.

MDO and N-phenyl maleimide (NPM) Copolymers : In the copolymerization of MDO with NPM, the incorporation of NPM units is intended to increase the thermal stability and glass transition temperature of the resulting polymer. researchgate.net

MDO and Vinyl Acetate (B1210297) (VAc) Copolymers : Research on degradable copolymers of MDO and vinyl acetate (VAc) has demonstrated a clear relationship between composition and thermal properties. It was found that the glass transition temperature of the P(MDO-co-VAc) copolymers increased as the proportion of VAc in the polymer increased. rsc.org This allows for the fine-tuning of the material's properties by adjusting the monomer feed ratio during synthesis.

These findings underscore the utility of DSC in characterizing the thermal behavior of MDO-based polymers and demonstrate the ability to manipulate their glass transition temperature by strategic comonomer selection and composition control.

Degradation Mechanisms and Profiles of 2 Methylene 1,3 Dioxepane Derived Polymers

Mechanism of Degradation through Ester Linkages

The defining feature of MDO-derived polymers is the presence of ester groups within the main polymer chain. During radical polymerization, the MDO monomer undergoes a ring-opening reaction, which seamlessly integrates an ester functional group into the backbone of the resulting polymer. acs.orgrsc.org This is in contrast to conventional vinyl polymers, which possess an all-carbon backbone and are generally non-degradable. nih.gov

The degradation of these polymers occurs via the hydrolysis of these backbone ester linkages. acs.org Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In this case, the ester bond is cleaved, resulting in the formation of a carboxylic acid and an alcohol, and leading to the scission of the polymer chain. nih.gov This process effectively reduces the molecular weight of the polymer. The uniform distribution of these ester groups along the polymer backbone is crucial for ensuring a consistent degradation of the chain. nih.gov The incorporation of these cleavable sites transforms a typically stable vinyl polymer into a material that can be designed to break down under specific hydrolytic or enzymatic conditions. researchgate.net

Hydrolytic Degradation Studies

The pH of the surrounding aqueous environment plays a critical role in the rate of hydrolytic degradation. MDO-derived copolymers have been shown to be susceptible to degradation in both acidic and alkaline (basic) solutions. rsc.org However, the degradation is often significantly accelerated under alkaline conditions. nih.govelsevierpure.com

In a basic environment, the ester's carbonyl group is directly attacked by a hydroxide ion (OH⁻), a strong nucleophile. This mechanism, known as base-catalyzed ester hydrolysis, is typically rapid and leads to efficient chain scission. nih.govresearchgate.net For instance, thermoresponsive hydrogels made from MDO and N,N-dimethylacrylamide were observed to degrade into water-soluble oligomers under alkaline conditions at a pH of 11.3. elsevierpure.com Similarly, alternating copolymers of MDO and butyl crotonate demonstrated extremely fast degradation in a potassium hydroxide solution, with the polymer chains breaking down to molar masses below 2,000 g/mol within two hours. nih.gov

Under acidic conditions, the degradation process still occurs but through a different mechanism. The ester's carbonyl oxygen is first protonated, which makes the carbonyl carbon more electrophilic and thus more susceptible to attack by a water molecule. researchgate.net While effective, this acid-catalyzed hydrolysis is often slower than base-catalyzed hydrolysis for polyesters. mdpi.com The general susceptibility to both acidic and basic conditions makes these polymers versatile for applications where degradation under varying pH is desirable. rsc.org

| pH Condition | Degradation Mechanism | Relative Rate |

| Acidic | Protonation of the carbonyl oxygen, followed by nucleophilic attack by water. | Moderate to Fast |

| Neutral | Slow hydrolysis by water molecules. | Slow |

| Alkaline (Basic) | Nucleophilic attack on the carbonyl carbon by hydroxide ions (OH⁻). | Very Fast |

Highly hydrophilic copolymers absorb more water, which swells the polymer network and increases the mobility of polymer chains, thereby facilitating the hydrolysis of ester bonds. mdpi.com Research has demonstrated that incorporating hydrophilic units, such as polyethylene glycol methacrylate (B99206) (PEGMA), into MDO copolymers increases the rate of hydrolysis. researchgate.net Conversely, the presence of hydrophobic blocks, such as polydimethylsiloxane (PDMS), can decrease the rate of water uptake and, consequently, slow down the degradation process. researchgate.net

Studies on copolymers of MDO with various silyl (B83357) methacrylates found that the nature of the side groups could tune the hydrolysis rate. Copolymers that produced more hydrophilic side groups after hydrolysis showed higher water absorption and a more significant decline in molar mass over time. researchgate.net This principle is further supported by studies on other polyester (B1180765) systems, where the inclusion of a hydrophilic polymer block like poly(N,N'-dimethylaminoethyl methacrylate) (PDMAEMA) was shown to increase the rate of hydrolysis compared to the pure, more hydrophobic polyester. mdpi.comnih.gov The increased water uptake in these amphiphilic systems leads to a faster degradation rate. mdpi.com

| Copolymer Component | Property | Effect on Hydrolysis Rate | Rationale |

| Hydrophilic Comonomer (e.g., PEGMA) | Increases hydrophilicity | Increases | Enhances water uptake, allowing greater access to ester linkages. researchgate.net |

| Hydrophobic Comonomer (e.g., PDMS) | Increases hydrophobicity | Decreases | Reduces water penetration into the polymer matrix. researchgate.net |

| Comonomer with Hydrolyzable Side Groups | Increases hydrophilicity post-hydrolysis | Increases | The initial hydrolysis of side groups increases overall water absorption, accelerating backbone degradation. researchgate.net |

The kinetics of hydrolytic degradation describe the rate at which the polymer chains are broken down over time. For MDO-based copolymers, this is typically monitored by measuring the decrease in molecular weight. The degradation rate is not only dependent on pH and copolymer composition but also on the architecture of the polymer.

For example, MDO copolymers with certain silyl methacrylates showed a significant decline in molar mass, with reductions of 86% to 90% observed after 7 weeks of immersion in artificial seawater at room temperature. researchgate.net The degradation kinetics can be dramatically enhanced in copolymers with a well-controlled structure. Alternating copolymers of MDO and butyl crotonate, which feature a perfect distribution of ester linkages, exhibit extremely rapid degradation under basic conditions. nih.gov

While specific kinetic models for MDO-based polymers are part of ongoing research, the degradation of polyesters, in general, can often be described by first-order kinetics. mdpi.com Kinetic studies of similar polyesters like polylactic acid (PLA) have developed models that differentiate between the hydrolysis rates of ester groups at the end of a chain versus those in the middle of the backbone, with chain-end scission often occurring at a different rate. researchgate.net Such models, which account for factors like temperature and pH, provide a framework for understanding and predicting the long-term stability and degradation timeline of MDO-derived materials. engconfintl.org

Enzymatic Degradation of MDO-Based Copolymers

In addition to chemical hydrolysis, the ester linkages in MDO-derived polymers make them susceptible to enzymatic degradation. This process involves enzymes, which are biological catalysts, recognizing and cleaving the ester bonds. This pathway is particularly relevant for biomedical applications or for designing materials intended to biodegrade in specific biological environments.

Copolymers of MDO and methyl methacrylate have been shown to be degradable by enzymes. researchgate.net Similarly, copolymers of MDO and methyl acrylate (B77674) were successfully degraded in the presence of enzymes like proteinase K and crude enzymes extracted from earthworms. researchgate.net The ability of these copolymers to be broken down by enzymes opens possibilities for their use in applications where targeted biological degradation is required.

A key factor controlling the rate of enzymatic degradation is the concentration of ester groups within the polymer backbone. A higher molar percentage of MDO in the copolymer directly translates to a higher density of ester linkages available for enzymatic attack.

Research has clearly established a positive correlation between the ester content and the rate of enzymatic degradation. researchgate.netresearchgate.net In a study on MDO and methyl acrylate copolymers, it was found that a higher ester molar percentage in the polymer backbone resulted in a faster degradation rate when exposed to enzymes. researchgate.net This allows for the precise tuning of a material's biodegradation rate by simply adjusting the comonomer feed ratio during polymerization. By controlling the MDO content, materials can be designed to degrade over a specific and predictable timeframe, a critical requirement for applications such as controlled drug delivery systems or temporary medical implants. acs.org

Studies with Specific Enzymes (e.g., Proteinase K)

The enzymatic degradation of polymers derived from 2-Methylene-1,3-dioxepane (MDO) has been investigated to understand their biodegradability. Specific enzymes, such as hydrolases, are known to target the ester bonds incorporated into the polymer backbone via the ring-opening polymerization of MDO. Proteinase K, a broad-spectrum serine protease, has been effectively used to study the degradation of these polymers.

In a study involving copolymers of this compound and methyl acrylate, enzymatic degradation was conducted using Proteinase K. The results indicated that the copolymers were susceptible to enzymatic attack. It was observed that a higher molar percentage of ester units in the polymer backbone, resulting from the ring-opened MDO, led to a faster degradation rate researchgate.net. This demonstrates a direct relationship between the MDO content and the enzymatic degradability of the copolymer.

Proteinase K is frequently used as a model enzyme for evaluating the biodegradability of aliphatic polyesters because of its ability to hydrolyze ester bonds. nih.govecsdev.org. Its effectiveness has been demonstrated in the degradation of various polyesters, including polylactic acid (PLA) and poly(L-lactic acid) (PLLA) ecsdev.org. The mechanism of enzymatic hydrolysis is a heterogeneous process that involves the enzyme adsorbing to the polymer surface, forming an enzyme-substrate complex, catalyzing the hydrolysis reaction, and finally, the diffusion of soluble degradation products away from the substrate . For MDO-derived polymers, Proteinase K targets the ester linkages in the backbone, breaking down the long polymer chains into smaller, water-soluble oligomers.

Factors Governing Degradation Rates

Impact of Polymer Architecture (Linear vs. Branched)

Polymer architecture plays a significant role in determining the degradation profile of MDO-based polymers. The introduction of branches into the polymer structure can alter its physical properties and, consequently, its susceptibility to degradation.

Research on hyperbranched polycaprolactone (B3415563) (PCL) synthesized via the polymerization of MDO has shown that the degradation rate is faster in polymers with a higher degree of branching nih.gov. The increased number of branches can disrupt the packing of polymer chains, leading to a more amorphous structure with greater accessibility for enzymes and water to the ester linkages within the backbone. This increased accessibility facilitates a more rapid breakdown of the polymer matrix. Conversely, linear polymers may pack more efficiently, leading to higher crystallinity and a slower degradation rate.

| Polymer Architecture | Structural Characteristic | Effect on Degradation Rate | Reasoning |

|---|---|---|---|

| Branched | Higher number of branches | Faster | Disrupts chain packing, reduces crystallinity, increases enzyme/water accessibility nih.gov. |

| Linear | More ordered chain packing | Slower | Potentially higher crystallinity, reducing enzyme/water accessibility. |

Influence of Crystallinity and Molecular Weight on Degradability

The crystallinity and molecular weight of a polymer are critical factors that influence its degradation rate. Generally, for biodegradable polyesters, lower crystallinity and lower molecular weight lead to faster degradation.

Crystallinity: The crystalline regions of a polymer are highly ordered and densely packed, which restricts the penetration of water and enzymes. In contrast, the amorphous regions are less ordered, allowing for easier access to the hydrolyzable ester bonds. Studies on hyperbranched PCL derived from MDO have demonstrated that increasing the degree of branching reduces the polymer's intrinsic crystallinity, which in turn increases the degradation rate nih.gov. The degradation typically begins in the more accessible amorphous regions before proceeding to the crystalline domains.

Molecular Weight: Higher molecular weight polymers have longer chains and a greater number of entanglements, which can hinder the diffusion of enzymes and water into the polymer matrix mdpi.com. Lower molecular weight polymers have more chain ends per unit volume and are generally more mobile, which can facilitate a more rapid degradation process nih.gov. The degradation process itself leads to a reduction in molecular weight as polymer chains are cleaved.

| Property | State | Effect on Degradation Rate | Underlying Mechanism |

|---|---|---|---|

| Crystallinity | Low (More Amorphous) | Faster | Easier penetration of water and enzymes into the less ordered polymer structure nih.gov. |

| High | Slower | Densely packed chains in crystalline regions restrict access to ester bonds mdpi.com. | |

| Molecular Weight | Low | Faster | More chain ends and less entanglement allow for easier enzyme access nih.gov. |

| High | Slower | Longer, entangled chains hinder diffusion of water and enzymes mdpi.com. |

Comparison of Degradation Profiles with Other Biodegradable Polyesters

Polymers derived from this compound are designed to have degradable ester linkages in their backbone, a feature shared with other common aliphatic polyesters like polylactic acid (PLA), polycaprolactone (PCL), and poly(butylene succinate) (PBS). The primary advantage of using MDO is its ability to be copolymerized with vinyl monomers via free-radical polymerization, thereby introducing degradability into polymers that are otherwise non-degradable.

The degradation rate of MDO-containing copolymers can be compared to that of conventional biodegradable polyesters. For instance, PLA is known for its relatively slow degradation rate nih.gov. PCL and PBS are also biodegradable, with studies showing that PCL often exhibits a higher rate of biodegradation compared to PBS nih.gov.

The key finding from studies on MDO is that its incorporation into a polymer backbone significantly enhances biodegradability. Copolymers of butyl acrylate and vinyl acetate (B1210297) containing approximately 9 mol% of MDO showed a biodegradation of 12.49% over 60 days under composting conditions, whereas the same copolymers without MDO exhibited zero biodegradation researchgate.net. This demonstrates that MDO acts as a potent comonomer for imparting biodegradability to stable polymer chains. The degradation rate can be tailored by adjusting the MDO content; a higher concentration of ring-opened MDO units results in a polymer that is more susceptible to hydrolytic and enzymatic degradation researchgate.netresearchgate.net.

| Polymer Type | Degradation Characteristic | Reference Finding |

|---|---|---|

| MDO-copolymers (e.g., with Butyl Acrylate/Vinyl Acetate) | Degradability is directly imparted by MDO content. | ~12.5% degradation in 60 days with 9 mol% MDO vs. 0% without MDO researchgate.net. |

| Polycaprolactone (PCL) | Generally shows a high percentage of mineralization. | Considered to have good biodegradability compared to other polyesters like PBS nih.gov. |

| Poly(butylene succinate) (PBS) | Biodegradable, but may show poorer performance than PCL. | Showed high mineralization in one study nih.gov, but noted as having poorer biodegradation than PCL in another nih.gov. |

| Polylactic Acid (PLA) | Known for a relatively slow degradation rate. | Degradation can be slow under certain environmental conditions nih.gov. |

Advanced Applications of 2 Methylene 1,3 Dioxepane Derived Polymers

Biomedical Materials and Applications

Polymers derived from 2-Methylene-1,3-dioxepane are at the forefront of innovation in biomedical materials. Their capacity to be copolymerized with various functional monomers allows for the creation of materials with tailored properties, including degradability, mechanical strength, and the ability to interact with biological systems in a controlled manner. researchgate.netnih.gov These characteristics are being leveraged to develop sophisticated solutions for drug delivery, tissue regeneration, and the immobilization of bioactive molecules. researchgate.neteuropa.eu

A significant application of MDO-based polymers is in the creation of biodegradable drug delivery vehicles. smolecule.com By copolymerizing MDO with functional monomers, it is possible to synthesize amphiphilic block copolymers that self-assemble into nanoparticles or micelles. smolecule.comresearchgate.net These structures can encapsulate therapeutic agents, protecting them from premature degradation and facilitating their transport to target sites within the body. The inherent biodegradability of the polyester (B1180765) backbone, derived from the ring-opening of MDO, ensures that the carrier material can be safely cleared from the body after fulfilling its function. rsc.orgacs.org

Researchers have successfully developed functional MDO terpolymers as a versatile platform for constructing pH-sensitive polymeric prodrugs for intracellular drug delivery. researchgate.netlookchem.comrsc.org These systems are designed to be stable at the physiological pH of blood (7.4) but to release their therapeutic payload in the acidic microenvironments characteristic of tumor tissues or within cellular compartments like endosomes (pH ~5.5). rsc.orgrsc.org

This pH-sensitivity is often achieved by linking an anticancer drug, such as doxorubicin (B1662922) (DOX), to the polymer backbone via an acid-labile hydrazone bond. rsc.orgrsc.org Functional terpolymers are synthesized through a one-pot radical ring-opening copolymerization of MDO with monomers like poly(ethylene glycol) methyl ether methacrylate (B99206) (PEGMA) and pyridyldisulfide ethylmethacrylate (PDSMA). researchgate.netrsc.org The drug is then conjugated to the polymer. rsc.org In vitro drug release studies demonstrate that the release of DOX from these prodrug micelles is significantly faster at pH 5.5 than at pH 7.4, confirming the pH-responsive nature of the delivery system. rsc.orgrsc.org This targeted release mechanism enhances the therapeutic efficacy against cancer cells while minimizing systemic toxicity. smolecule.com

Table 1: Research Findings on pH-Sensitive MDO-Based Polymeric Prodrugs

| Polymer System | Comonomers | Conjugated Drug | Key Feature | Finding | Source(s) |

| P(MDO-co-PEGMA-co-PDSMA) | MDO, PEGMA, PDSMA | Doxorubicin (DOX) | pH-sensitive hydrazone bond | Self-assembles into prodrug micelles; significantly faster drug release at pH 5.5 than at pH 7.4. | rsc.orgresearchgate.netrsc.org |

| Functional Terpolymers | MDO, other monomers | Doxorubicin (DOX) | pH-sensitive release | Micelles are efficiently internalized by cancer cells, leading to enhanced cytotoxic effects. | smolecule.com |

Amphiphilic copolymers containing MDO are capable of self-assembling in aqueous solutions to form core-shell nanoparticles or micelles. smolecule.comrsc.org The hydrophobic core, often comprising the MDO-derived polyester segments, serves as a reservoir for encapsulating hydrophobic drugs, while the hydrophilic shell, typically made of a polymer like poly(ethylene glycol) (PEG), provides colloidal stability and biocompatibility. researchgate.netacs.org

The size and morphology of these polymeric prodrug micelles can be characterized using dynamic light scattering (DLS) and transmission electron microscopy (TEM). rsc.orgrsc.org Studies show that DOX-conjugated MDO-based terpolymers can self-assemble into such nanoparticles, which can be efficiently internalized by cancer cells, as demonstrated by flow cytometry and fluorescence microscopy. rsc.orgrsc.org The encapsulation within the nanoparticle protects the drug and the controlled release, often triggered by pH, allows for effective inhibition of cancer cell proliferation. smolecule.comrsc.org This approach represents a promising strategy for developing advanced nanocarriers for anticancer drugs. researchgate.net

The development of biodegradable and functional polymers is crucial for creating personalized implants and scaffolds for tissue engineering. researchgate.netnih.gov Polymers derived from MDO are being explored for these applications due to their tunable mechanical properties and degradation rates. nih.govdiva-portal.org By copolymerizing MDO with monomers like 2-hydroxyethylacrylate, researchers have fabricated thermoresponsive degradable hydrogels. x-mol.com These hydrogels exhibit temperature-dependent swelling and shrinking behaviors and can be degraded under mild alkaline conditions, making them suitable for use as smart carriers in drug delivery systems and as functional cell scaffolds. x-mol.com

In another approach, MDO was copolymerized with glycidyl (B131873) methacrylate to produce amorphous and degradable polyester-based copolymers with active functional groups. researchgate.netnih.gov The ability to vary the monomer feed ratio allows for precise control over the mechanical properties of the final polymer, enabling the design of scaffolds suited for specific tissue engineering applications, such as bone regeneration. researchgate.netnih.gov